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molecular formula C13H9FO2 B1330021 4-Fluoro-3-phenoxybenzaldehyde CAS No. 68359-57-9

4-Fluoro-3-phenoxybenzaldehyde

Cat. No. B1330021
M. Wt: 216.21 g/mol
InChI Key: JDICMOLUAHZVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04231953

Procedure details

To a solution of 4-fluoro-3-phenoxybenzaldehyde (0.39 g, 1.8 mmol) in 25 ml of ether is added 25 ml of water followed by sodium cyanide (0.149 g, 3.04 mmol). The mixture is stirred vigorously while a solution of sodium bisulfite (0.257 g, 2.47 mmol) in 15 ml of water is added over about 5 minutes. The reaction mixture is stirred for two hours. The organic phase is separated, washed with water, dried over calcium sulfate and solvent evaporated to give α-cyano-4-fluoro-3-phenoxybenzyl alcohol
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.149 g
Type
reactant
Reaction Step Two
Quantity
0.257 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C-:17]#[N:18].[Na+].S(=O)(O)[O-].[Na+]>CCOCC.O>[C:17]([CH:6]([OH:7])[C:5]1[CH:8]=[CH:9][C:2]([F:1])=[C:3]([O:10][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:4]=1)#[N:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1)OC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.149 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0.257 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over about 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C(C1=CC(=C(C=C1)F)OC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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